molecular formula C17H20N2O4S2 B2433440 2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 886928-14-9

2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2433440
CAS No.: 886928-14-9
M. Wt: 380.48
InChI Key: MYYLPNRLVZYJIY-UHFFFAOYSA-N
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Description

2-(3-(Ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an ethylsulfonyl group attached to a benzamido moiety, and a trimethyl-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 3-aminobenzenesulfonic acid with ethyl chloroformate to form 3-(ethylsulfonyl)benzamide.

    Thiophene Ring Functionalization: The next step is the functionalization of the thiophene ring. This can be achieved by reacting 2-bromo-4,5-dimethylthiophene with a suitable organometallic reagent to introduce the carboxamide group.

    Coupling Reaction: The final step involves coupling the benzamido intermediate with the functionalized thiophene ring under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of cheaper and more readily available reagents can be explored to make the process more economical.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzamido moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamido moiety.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In materials science, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for creating functional materials.

Mechanism of Action

The mechanism by which 2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The ethylsulfonyl and carboxamide groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Methylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-(3-(Ethylsulfonyl)benzamido)-N,4,5-dimethylthiophene-3-carboxamide: Similar structure but with one less methyl group on the thiophene ring.

Uniqueness

The presence of the ethylsulfonyl group in 2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide provides unique chemical properties, such as increased steric bulk and potential for specific interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-[(3-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLPNRLVZYJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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